molecular formula C16H22O2Si2 B14597699 (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} CAS No. 61157-19-5

(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}

Cat. No.: B14597699
CAS No.: 61157-19-5
M. Wt: 302.51 g/mol
InChI Key: CFEXMBDRBVVENP-UHFFFAOYSA-N
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Description

(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} is a chemical compound that features a phenylene group bonded to two dimethyl[(prop-2-yn-1-yl)oxy]silane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} typically involves the reaction of 1,4-dibromobenzene with dimethyl[(prop-2-yn-1-yl)oxy]silane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.

    Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated derivatives of the phenylene group.

Scientific Research Applications

(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (1,4-Phenylene)bis{dimethyl[(1-phenylprop-2-yn-1-yl)oxy]silane}
  • (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}

Uniqueness

(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} is unique due to the presence of the prop-2-yn-1-yl groups, which impart specific reactivity and structural characteristics. This distinguishes it from other similar compounds that may have different substituents on the phenylene or silane groups.

Properties

CAS No.

61157-19-5

Molecular Formula

C16H22O2Si2

Molecular Weight

302.51 g/mol

IUPAC Name

[4-[dimethyl(prop-2-ynoxy)silyl]phenyl]-dimethyl-prop-2-ynoxysilane

InChI

InChI=1S/C16H22O2Si2/c1-7-13-17-19(3,4)15-9-11-16(12-10-15)20(5,6)18-14-8-2/h1-2,9-12H,13-14H2,3-6H3

InChI Key

CFEXMBDRBVVENP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)OCC#C)OCC#C

Origin of Product

United States

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